molecular formula C8H14O B8474116 3-(2-Propenyl)-cyclopentanol

3-(2-Propenyl)-cyclopentanol

Cat. No.: B8474116
M. Wt: 126.20 g/mol
InChI Key: ZSGKITHCXHKYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Propenyl)-cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with an allyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(2-Propenyl)-cyclopentanol can be synthesized through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with allyl bromide, followed by hydrolysis to yield the desired product . Another method includes the addition-esterification reaction of cyclopentene with acetic acid, followed by transesterification with methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the formation of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Propenyl)-cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form cyclopentane derivatives.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Cyclopentanone or cyclopentanol derivatives.

    Reduction: Cyclopentane derivatives.

    Substitution: Halogenated cyclopentanol derivatives.

Scientific Research Applications

3-(2-Propenyl)-cyclopentanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Propenyl)-cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The allyl group can participate in reactions that modify the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-prop-2-enylcyclopentan-1-ol

InChI

InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h2,7-9H,1,3-6H2

InChI Key

ZSGKITHCXHKYIU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCC(C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5 g of potassium tert.-butylate in 80 ml of dimethylformamide was added at -60° C. over 90 minutes to a solution of 5 g of 3-hydroxy-cyclopentyl-acetaldehyde, 15 g of triphenyl methyl phosphonium bromide and 100 ml of dimethylformamide and the resulting suspension was stirred at -60° C. for 2 hours after which the temperature was allowed to rise to 20° C. The mixture was poured into 2N hydrochloric acid solution and the mixture was extracted with isopropyl ether. The organic phase was dried and evaporated to dryness under reduced pressure. The residue was chromatographed over silica gel and was eluted with a 7-3 cyclohexane-ethyl acetate mixture to obtain 1.7 g of 3-(2-propenyl)-cyclopentanol.
[Compound]
Name
potassium tert.-butylate
Quantity
5 g
Type
reactant
Reaction Step One
Name
3-hydroxy-cyclopentyl-acetaldehyde
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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